N-butyl-4-hydroxybutanamide
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Overview
Description
N-butyl-4-hydroxybutanamide is an organic compound with the molecular formula C8H17NO2 It is a secondary amide with a hydroxyl group and a butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-4-hydroxybutanamide can be synthesized through several methods. One common approach involves the reaction of butylamine with 4-hydroxybutyric acid. The reaction typically occurs under acidic or basic conditions, with the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
Butylamine+4-Hydroxybutyric acid→N-butyl 4-hydroxybutyramide+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-butyl 4-oxobutyramide.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-butyl 4-oxobutyramide
Reduction: N-butyl 4-hydroxybutylamine
Substitution: Various N-butyl 4-substituted butyramides
Scientific Research Applications
N-butyl-4-hydroxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Medicine: Research has explored its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of N-butyl-4-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic interactions, influencing its biological activity and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutyramide: Lacks the butyl group, resulting in different chemical properties and applications.
N-butyl 4-oxobutyramide: An oxidized derivative with distinct reactivity.
N-butyl 4-hydroxybutylamine: A reduced form with different biological activity.
Uniqueness
N-butyl-4-hydroxybutanamide is unique due to the presence of both a hydroxyl group and a butyl group, which confer specific chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-butyl-4-hydroxybutanamide |
InChI |
InChI=1S/C8H17NO2/c1-2-3-6-9-8(11)5-4-7-10/h10H,2-7H2,1H3,(H,9,11) |
InChI Key |
PLIUEORKUINCMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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